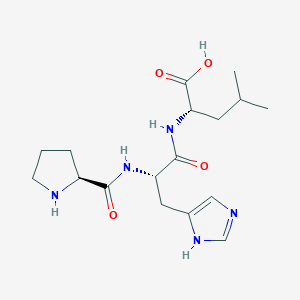

H-脯-组-亮-OH

描述

“H-Pro-his-leu-OH” is a tripeptide composed of the amino acids proline, histidine, and leucine . It has a molecular formula of C17H27N5O4 . This compound is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of “H-Pro-his-leu-OH” consists of the amino acids proline, histidine, and leucine linked together in a specific sequence . The exact 3D conformation of this molecule would depend on the environmental conditions and its interactions with other molecules.

Physical And Chemical Properties Analysis

“H-Pro-his-leu-OH” has a molecular weight of 365.43 g/mol . It is soluble in DMSO . More specific physical and chemical properties may be available in specialized chemical databases .

科学研究应用

肽键的反应性分析

Scheiner 和 Kar(2010 年)在《美国化学会志》中发表的研究考察了 Leu 二肽中 CH 键对 OH 自由基氢原子抽象的反应性。他们使用从头算和密度泛函理论计算来理解 OH 自由基与肽中各种 CH 基团之间的相互作用。这项研究有助于理解在羟基自由基存在下肽键的反应性 (Scheiner & Kar, 2010)。

放射防护和活性氧物质 (ROS)

Chuai 等人(2012 年)在《生化杂志》中研究了氢 (H2) 在减少羟基自由基 (•OH) 中的放射防护机制及其对受照射生殖细胞的保护作用。他们的发现强调了 H2 在抑制 •OH 与细胞大分子反应中的重要性,这可以防止辐射引起的损伤 (Chuai et al., 2012)。

寡核苷酸包封

Emile 等人(1996 年)在《药物递送》中的一项研究重点关注使用寡肽,包括 H-(leu-lys-lys-leu)10-OH,在纳米颗粒中有效包封寡核苷酸。这项研究对于理解肽结构如何帮助药物递送系统至关重要 (Emile et al., 1996)。

羟基自由基的环境影响

Gligorovski 等人(2015 年)在《化学评论》中提供了羟基自由基在不同环境区室中作用的广泛概述。他们的工作对于理解这些自由基如何与环境中的各种化学物质(包括肽)相互作用至关重要 (Gligorovski et al., 2015)。

心肌缺血中的抗氧化防御

Pisarenko 等人(2014 年)在《分子与细胞生物化学》中探讨了 apelin-12 及其类似物的抗氧化作用,突出了该肽在增强心肌缺血和再灌注损伤中的抗氧化防御中的作用。这项研究强调了肽类似物在心血管疾病中的潜在治疗应用 (Pisarenko et al., 2014)。

羟基自由基的迁移机制

Codorniu-Hernández 和 Kusalik(2012 年)在《美国化学会志》中提供了对羟基自由基在水溶液中迁移机制的见解,重点关注 H 转移反应。这项研究有助于更深入地了解自由基在水中的迁移和反应性 (Codorniu-Hernández & Kusalik, 2012)。

肽合成和结构分析

关于肽合成的研究,例如 Polzhofer(1972 年)在《四面体》中的工作,讨论了肽的合成,包括 H-Lys-His-Pro-Pro-His-Leu 等序列。了解这些合成过程对于开发用于各种应用的肽至关重要 (Polzhofer, 1972)。

肽的构象分析

Okuyama 等人(2007 年)在《生物聚合物》中关于三螺旋结构中 Leu 残基构象的研究等研究提供了对肽折叠和稳定性的见解,这对蛋白质工程和药物设计至关重要 (Okuyama et al., 2007)。

未来方向

作用机制

Target of Action

The primary target of the compound H-Pro-his-leu-OH is the Angiotensin Converting Enzyme (ACE). ACE controls the level of angiotensin II, a potent vasoconstrictor . Aspartyl proteinase cleaves angiotensinogen at Leu10-Val11 to produce Angiotensin-I (A-I) in the rate-limiting step .

Mode of Action

H-Pro-his-leu-OH interacts with its target, ACE, and influences the production of angiotensin II. The resulting decapeptide is cleaved at Phe8-His9 by ACE to generate Angiotensin-II (A-II), which can raise blood pressure either by directly acting on the A-II receptors or indirectly by the release of aldosterone from the kidney .

Pharmacokinetics

It is known that peptides like h-pro-his-leu-oh are generally absorbed into the bloodstream after administration .

Result of Action

The molecular and cellular effects of H-Pro-his-leu-OH’s action include the modulation of blood pressure and fluid balance. By influencing the activity of ACE and the production of angiotensin II, H-Pro-his-leu-OH can affect vasoconstriction and the release of aldosterone, leading to changes in blood pressure and fluid balance .

属性

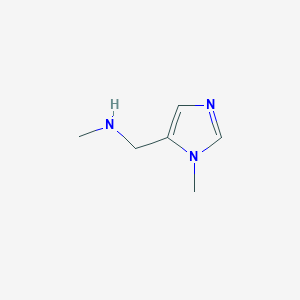

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O4/c1-10(2)6-14(17(25)26)22-16(24)13(7-11-8-18-9-20-11)21-15(23)12-4-3-5-19-12/h8-10,12-14,19H,3-7H2,1-2H3,(H,18,20)(H,21,23)(H,22,24)(H,25,26)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STASJMBVVHNWCG-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

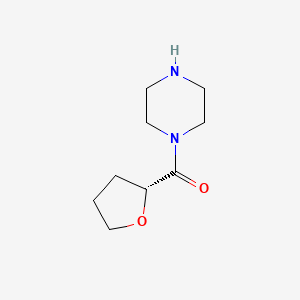

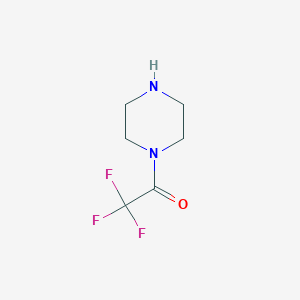

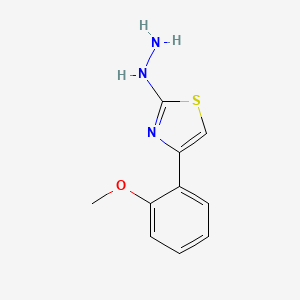

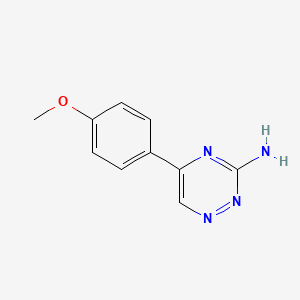

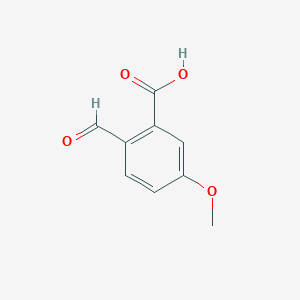

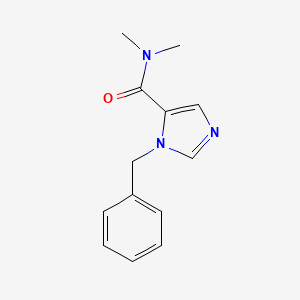

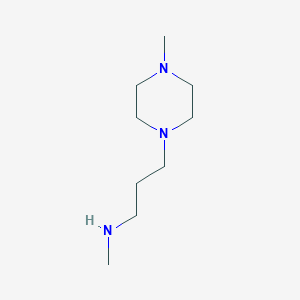

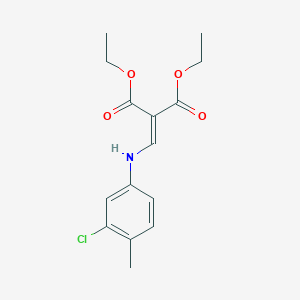

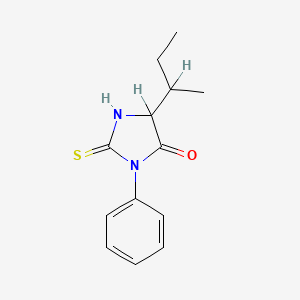

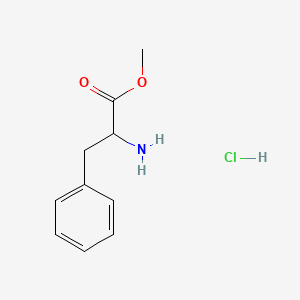

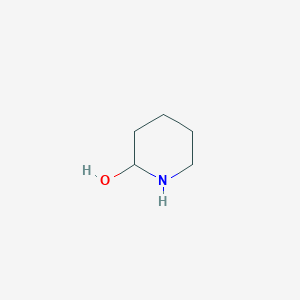

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)

![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)